molecular formula C16H17NO3 B1298381 Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine CAS No. 418774-45-5

Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine

Cat. No.: B1298381
CAS No.: 418774-45-5
M. Wt: 271.31 g/mol
InChI Key: MOXFWQPWQPWGMU-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine is an organic compound that belongs to the class of benzodioxoles These compounds are characterized by a dioxole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine typically involves the reaction of benzo[1,3]dioxole derivatives with appropriate benzyl amine derivatives. One common method involves the use of benzo[1,3]dioxole-5-carbaldehyde and 2-methoxybenzylamine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in a solvent like ethanol at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylamine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzylamine derivatives.

Scientific Research Applications

Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine is not fully understood. studies suggest that it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of cellular pathways. For example, its antitumor activity may involve the induction of apoptosis and cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzo[1,3]dioxole-5-carbaldehyde: A precursor in the synthesis of Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine.

    2-Methoxybenzylamine: Another precursor used in the synthesis.

    This compound derivatives: Various derivatives with modifications on the benzylamine moiety.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodioxole ring and a methoxybenzylamine moiety makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[(2-methoxyphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-18-14-5-3-2-4-13(14)10-17-9-12-6-7-15-16(8-12)20-11-19-15/h2-8,17H,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXFWQPWQPWGMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354768
Record name SBB027980
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418774-45-5
Record name SBB027980
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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